molecular formula C24H28N2O2S2 B2676327 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946305-11-9

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2676327
CAS No.: 946305-11-9
M. Wt: 440.62
InChI Key: HQTVWZPLGRCIAJ-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a biphenyl sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Thiophene Introduction: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Biphenyl Sulfonamide Formation: The biphenyl sulfonamide moiety is usually formed by sulfonylation of a biphenyl amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the development of new pharmaceuticals or as a tool in biochemical studies.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The azepane ring might facilitate binding to certain receptors, while the sulfonamide group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The unique combination of an azepane ring, thiophene ring, and biphenyl sulfonamide in N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide provides distinct chemical and biological properties that are not found in its analogs

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S2/c27-30(28,23-12-10-21(11-13-23)20-8-4-3-5-9-20)25-18-24(22-14-17-29-19-22)26-15-6-1-2-7-16-26/h3-5,8-14,17,19,24-25H,1-2,6-7,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTVWZPLGRCIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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